molecular formula C12H25NOSi B065144 trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine CAS No. 194233-66-4

trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine

Cat. No.: B065144
CAS No.: 194233-66-4
M. Wt: 227.42 g/mol
InChI Key: NSCKABIMFIKUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propane is a three-carbon alkane with the molecular formula C₃H₈. It is a colorless, odorless gas at standard temperature and pressure, but it can be compressed into a transportable liquid. Propane is a by-product of natural gas processing and petroleum refining. It is commonly used as a fuel in domestic and industrial applications, as well as in low-emissions public transportation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Combustion: Propane undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water:

    C3H8+5O23CO2+4H2O+heat\text{C}_3\text{H}_8 + 5\text{O}_2 \rightarrow 3\text{CO}_2 + 4\text{H}_2\text{O} + \text{heat} C3​H8​+5O2​→3CO2​+4H2​O+heat

    Incomplete combustion can produce carbon monoxide and soot .

  • Halogenation: Propane reacts with halogens such as chlorine or bromine in the presence of ultraviolet light to form halogenated products like 1-chloropropane and 2-chloropropane.

Common Reagents and Conditions:

    Oxygen: Used in combustion reactions.

    Halogens (Chlorine, Bromine): Used in halogenation reactions.

    Catalysts (Platinum, Palladium): Used in hydrogenation reactions.

Major Products:

Scientific Research Applications

Propane has various applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Propane:

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NOSi/c1-11(9-10-13(5)6)14-15(7,8)12(2,3)4/h9-10H,1H2,2-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCKABIMFIKUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=C)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401644
Record name 3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194233-66-4
Record name 3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine
Reactant of Route 2
Reactant of Route 2
trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine
Reactant of Route 3
trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine
Reactant of Route 4
Reactant of Route 4
trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine
Reactant of Route 5
trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine
Reactant of Route 6
Reactant of Route 6
trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.